4-Amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
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Overview
Description
3’-Deoxy-3’-fluoro-5-methylcytidine is a purine nucleoside analog with significant antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound is primarily used in scientific research and has shown potential in various biomedical applications.
Preparation Methods
The synthesis of 3’-Deoxy-3’-fluoro-5-methylcytidine involves several steps, including the fluorination of cytidine derivatives. The reaction conditions typically require specific reagents and catalysts to achieve the desired fluorination and methylation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3’-Deoxy-3’-fluoro-5-methylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s structure, potentially altering its biological activity.
Reduction: This reaction can reverse oxidation effects or modify specific functional groups.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different analogs.
Major Products: The primary products formed from these reactions are modified nucleoside analogs with potential therapeutic applications
Scientific Research Applications
3’-Deoxy-3’-fluoro-5-methylcytidine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other nucleoside analogs.
Biology: Studied for its effects on DNA synthesis and cell cycle regulation.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of antiviral drugs and other therapeutic agents
Mechanism of Action
The compound exerts its effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It targets specific molecular pathways involved in cell cycle regulation and DNA repair. The inhibition of DNA synthesis prevents the proliferation of cancer cells, while the induction of apoptosis leads to programmed cell death .
Comparison with Similar Compounds
3’-Deoxy-3’-fluoro-5-methylcytidine is unique among nucleoside analogs due to its specific fluorination and methylation. Similar compounds include:
3’-Deoxy-3’-fluoro-xylo-5-methylcytidine: Another fluorinated nucleoside analog with antiviral properties.
Other Purine Nucleoside Analogs: These compounds share similar mechanisms of action but differ in their specific chemical modifications and biological activities
Properties
Molecular Formula |
C10H14FN3O4 |
---|---|
Molecular Weight |
259.23 g/mol |
IUPAC Name |
4-amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H14FN3O4/c1-4-2-14(10(17)13-8(4)12)9-7(16)6(11)5(3-15)18-9/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17) |
InChI Key |
WYYUIWUEHOLORF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)O |
Origin of Product |
United States |
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